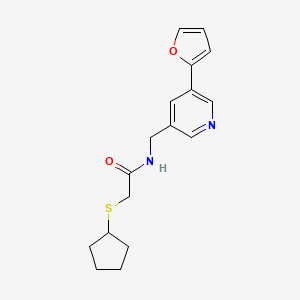

2-(cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Description

2-(Cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a cyclopentylthio group, a pyridinylmethyl backbone, and a furan-2-yl substituent. Its molecular formula is C₁₉H₂₃N₂O₂S, with an average molecular weight of 349.47 g/mol. The compound’s structure combines sulfur-containing moieties (cyclopentylthio) and heteroaromatic systems (pyridine and furan), which are often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-17(12-22-15-4-1-2-5-15)19-10-13-8-14(11-18-9-13)16-6-3-7-21-16/h3,6-9,11,15H,1-2,4-5,10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJJMGZQEPFQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards (Ranitidine Derivatives)

Several Ranitidine-related compounds share structural motifs with the target molecule, particularly the acetamide core and sulfur-containing groups:

Implications :

- The nitro group in Ranitidine derivatives (e.g., ) may enhance electrophilicity but could increase reactivity or instability compared to the cyclopentylthio group in the target compound .

- The pyridine-furan system in the target compound may offer improved aromatic stacking interactions versus the dimethylamino-furan systems in Ranitidine analogues .

Heterocyclic Acetamide Analogues

A structurally closer analogue is 2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide ():

Key Observations :

- The pyridin-3-yl vs. pyridin-2-yl substitution in the target compound could alter binding orientation in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.